molecular formula C5H14N2O B3428446 N-(2-Hydroxypropyl)ethylenediamine CAS No. 68072-46-8

N-(2-Hydroxypropyl)ethylenediamine

Cat. No.: B3428446
CAS No.: 68072-46-8
M. Wt: 118.18 g/mol
InChI Key: CWKVFRNCODQPDB-UHFFFAOYSA-N
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Description

N-(2-Hydroxypropyl)ethylenediamine: is an organic compound with the molecular formula C5H14N2O. It is a colorless to light yellow liquid that is miscible with water and various organic solvents. This compound is known for its versatility in various chemical reactions and applications, particularly in the fields of chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Hydroxypropyl)ethylenediamine can be synthesized through the reaction of ethylenediamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of propylene oxide to a solution of ethylenediamine. The reaction is carried out in a reactor equipped with temperature and pressure control systems. The product is then purified through distillation or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxypropyl)ethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Hydroxypropyl)ethylenediamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Hydroxypropyl)ethylenediamine involves its ability to form stable complexes with metal ions, preventing them from causing scale or undesirable deposits. This sequestering action is particularly useful in water treatment processes. Additionally, its hydroxyl and amino groups enable it to participate in various chemical reactions, enhancing its utility as a catalyst and cross-linking agent .

Comparison with Similar Compounds

Uniqueness: N-(2-Hydroxypropyl)ethylenediamine is unique due to its specific combination of hydroxyl and amino groups, which provide it with versatile reactivity and functionality. This makes it particularly valuable in applications requiring both complexation and cross-linking capabilities .

Properties

IUPAC Name

1-(2-aminoethylamino)propan-2-ol
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InChI

InChI=1S/C5H14N2O/c1-5(8)4-7-3-2-6/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKVFRNCODQPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68072-46-8
Record name 2-Propanol, 1-[(2-aminoethyl)amino]-, homopolymer
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DSSTOX Substance ID

DTXSID50861764
Record name 2-Propanol, 1-[(2-aminoethyl)amino]-
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Molecular Weight

118.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Viscous liquid with a slight ammoniacal odor; [Merck Index]
Record name 1-((2-Aminoethyl)amino)-2-propanol
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CAS No.

123-84-2
Record name N-(2-Hydroxypropyl)ethylenediamine
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Record name 1-((2-Aminoethyl)amino)-2-propanol
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Record name 2-Propanol, 1-[(2-aminoethyl)amino]-
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Record name 2-Propanol, 1-[(2-aminoethyl)amino]-
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Record name 1-[(2-aminoethyl)amino]propan-2-ol
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Record name N-(2-HYDROXYPROPYL)-1,2-ETHANEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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